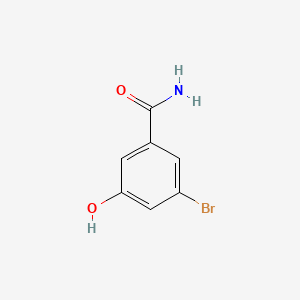

3-Bromo-5-hydroxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3,10H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOJIWRUZXJSJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742688 | |

| Record name | 3-Bromo-5-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243362-78-8 | |

| Record name | 3-Bromo-5-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-5-hydroxybenzamide chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-5-hydroxybenzamide

Introduction

This compound is a substituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its trifunctional structure, featuring a benzamide core, a hydroxyl group, and a bromine atom, presents a versatile scaffold for chemical modification. The strategic placement of these groups—a meta-relationship between the electron-withdrawing bromo and amide substituents and the electron-donating hydroxyl group—creates a unique electronic environment that influences its reactivity and potential applications. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and safe handling, designed for professionals in drug development and chemical research.

Core Chemical Identity

A precise understanding of a compound's identity is the foundation of all subsequent research. Key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 1243362-78-8 | [1] |

| Molecular Formula | C₇H₆BrNO₂ | [1][2] |

| Molecular Weight | 216.03 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | Benzamide, 3-bromo-5-hydroxy- | [1] |

| InChI Key | OAOJIWRUZXJSJL-UHFFFAOYSA-N | [1][2] |

| SMILES | C1=C(C=C(C=C1O)Br)C(=O)N | [2] |

Physicochemical Properties

The physical properties of a compound dictate its handling, formulation, and behavior in biological systems. While specific experimental data for this compound is limited due to its status as a niche research chemical, properties can be reliably inferred from its immediate precursor, 3-Bromo-5-hydroxybenzoic acid, and fundamental chemical principles.

| Property | Value / Observation | Rationale & Comparative Data |

| Appearance | Expected to be a white to pale yellow/cream crystalline solid. | Based on the appearance of its precursor, 3-Bromo-5-hydroxybenzoic acid, which is a cream to pale yellow powder.[3] |

| Melting Point | Expected to be >200 °C. | The precursor acid has a high melting point of 237-241 °C.[4] Amides often have high melting points due to strong intermolecular hydrogen bonding. |

| Solubility | Predicted to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Sparingly soluble in water. | The precursor acid is soluble in methanol.[4] The presence of both hydrogen bond donors (-OH, -NH₂) and an acceptor (C=O) suggests solubility in polar protic solvents. |

| pKa | Two pKa values are expected: one for the phenolic proton (~8-10) and one for the amide N-H protons (>17). | The phenolic proton is acidic, while the amide protons are generally not acidic under normal conditions. The pKa of the related 3-Bromo-5-hydroxybenzoic acid's carboxylic proton is predicted to be ~3.69.[4] |

Synthesis and Purification

The most direct and logical synthesis of this compound involves the amidation of its corresponding carboxylic acid, 3-Bromo-5-hydroxybenzoic acid. This precursor is commercially available and can be synthesized if needed.[5]

Logical Synthesis Workflow

The conversion of a carboxylic acid to a primary amide is a cornerstone of organic synthesis. The workflow involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by ammonia.

Caption: Synthesis pathway from iodo-acid to the target amide.

Experimental Protocol: Synthesis via Acid Chloride Intermediate

This protocol describes a robust method for preparing this compound.

Expertise & Causality: The conversion to an acid chloride is a classic activation strategy. Thionyl chloride (SOCl₂) is chosen because its byproducts (SO₂ and HCl) are gaseous, simplifying purification. The reaction is run under anhydrous conditions to prevent the acid chloride from hydrolyzing back to the carboxylic acid. The final amidation is performed at low temperature to control the exothermicity of the reaction with ammonia.

Protocol Steps:

-

Acid Chloride Formation:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Bromo-5-hydroxybenzoic acid (1.0 eq).

-

Add anhydrous tetrahydrofuran (THF) as the solvent, followed by a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (SOCl₂, 1.5 eq) to the suspension at room temperature.

-

Heat the mixture to reflux (approx. 65°C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Allow the mixture to cool to room temperature and remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude 3-bromo-5-hydroxybenzoyl chloride is used directly in the next step.

-

-

Amidation:

-

Cool a flask of concentrated ammonium hydroxide (NH₄OH, approx. 10 eq) in an ice bath (0°C).

-

Dissolve the crude acid chloride from the previous step in a minimal amount of anhydrous THF.

-

Add the acid chloride solution dropwise to the cold, rapidly stirring ammonium hydroxide solution. Maintain the temperature below 10°C.

-

A precipitate should form immediately. Allow the mixture to stir for an additional 1-2 hours while slowly warming to room temperature.

-

-

Workup and Purification:

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove ammonium salts, followed by a small amount of cold diethyl ether to remove non-polar impurities.

-

For higher purity, the crude product can be recrystallized from an ethanol/water mixture. Dry the final product under vacuum.

-

Spectroscopic Characterization

Expected Spectral Data

-

¹H NMR (in DMSO-d₆): The choice of DMSO-d₆ as a solvent is crucial as it solubilizes the compound and allows for the observation of exchangeable protons (-OH and -NH₂).

-

Aromatic Protons: Three distinct signals in the aromatic region (δ 7.0-8.0 ppm), each integrating to 1H. Expect small meta-coupling constants (J ≈ 1.5-2.5 Hz) between them.

-

Amide Protons (-CONH₂): Two broad singlets, one around δ 7.5-8.0 ppm and another slightly downfield, which are exchangeable with D₂O.

-

Phenolic Proton (-OH): A broad singlet, typically downfield (δ ~9.5-10.5 ppm), which is also exchangeable with D₂O.

-

-

¹³C NMR (in DMSO-d₆):

-

Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.

-

Aromatic Carbons: Six distinct signals. The carbon bearing the bromine (C-Br) will be shifted upfield to ~δ 120 ppm, while the carbon attached to the hydroxyl group (C-OH) will be downfield at ~δ 155-160 ppm.

-

-

FT-IR (KBr Pellet):

-

O-H Stretch: Broad band around 3200-3400 cm⁻¹.

-

N-H Stretch: Two distinct sharp peaks (symmetric and asymmetric stretching) for the primary amide around 3150-3350 cm⁻¹.

-

C=O Stretch (Amide I): Strong, sharp absorption around 1640-1680 cm⁻¹.

-

N-H Bend (Amide II): A strong band around 1600-1640 cm⁻¹.

-

C-Br Stretch: A signal in the fingerprint region, typically 500-650 cm⁻¹.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: Expected at m/z 216.96 and 218.96 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom.

-

Exact Mass: 214.958 Da for the C₇H₆⁷⁹BrNO₂ isotope.[1]

-

Workflow for NMR Analysis

Caption: A logical workflow for the ¹H NMR characterization of the title compound.

Reactivity and Chemical Logic

The reactivity of this compound is governed by the interplay of its three functional groups on the aromatic ring.

-

Hydroxyl Group: A moderately activating, ortho-, para-directing group. It is the most likely site for initial reaction under basic conditions (e.g., O-alkylation with an alkyl halide and a base like K₂CO₃) or electrophilic attack at the C2, C4, and C6 positions.

-

Bromo Group: A deactivating, ortho-, para-directing group. Its strong electron-withdrawing inductive effect slows further electrophilic aromatic substitution.

-

Amide Group: A deactivating, meta-directing group.

-

Combined Effect: The positions ortho and para to the powerful hydroxyl activator (C2, C4, C6) are the most susceptible to electrophilic attack. However, the C4 position is also meta to the deactivating amide group, and the C2 position is sterically hindered. The C6 position is also meta to the amide. This complex interplay makes predicting the site of further substitution challenging without experimental validation, but the positions activated by the hydroxyl group are the most probable targets. The amide itself can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic conditions.

Safety, Handling, and Storage

While specific toxicity data for this compound is not available, the data for its precursor, 3-Bromo-5-hydroxybenzoic acid, provides a strong basis for establishing safe handling procedures.

| Hazard Category | Information (based on 3-Bromo-5-hydroxybenzoic acid) | Source |

| GHS Pictograms | Skull and Crossbones, Environment | |

| Hazard Statements | H301: Toxic if swallowed. H400/H410: Very toxic to aquatic life (with long-lasting effects). | [6] |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. |

Self-Validating Protocol for Safe Handling:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are immediately accessible.[7]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Storing under an inert gas like nitrogen or argon is recommended to protect the phenolic hydroxyl group from air oxidation.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its high aquatic toxicity, do not allow it to enter drains or waterways.

Applications in Research and Development

This compound is primarily a research chemical, valued as a building block for more complex molecules. Its utility stems from the ability to selectively modify its three functional groups.

-

Pharmaceutical Development: Substituted benzamides are a common motif in many approved drugs. This compound serves as a valuable intermediate for creating libraries of novel compounds for screening. The related compound, 3-Bromo-5-hydroxybenzoic acid, is noted as a precursor for anti-inflammatory and analgesic agents, suggesting that derivatives of the title amide could be explored for similar activities.[3]

-

Scaffold for Elaboration: The hydroxyl group can be converted into an ether or ester, the amide can be modified, and the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This makes it a versatile starting point for synthesizing complex molecular architectures.

References

- Synquest Labs. 3-Bromo-5-chloro-2-hydroxybenzaldehyde Safety Data Sheet.

- Echemi. This compound.

- Sigma-Aldrich. 3-Bromo-5-hydroxybenzoic acid 97%.

- Sigma-Aldrich. 3-Bromo-5-hydroxybenzoic acid SAFETY DATA SHEET.

- TCI EUROPE N.V. 3-Bromo-5-hydroxybenzoic Acid.

- BLD Pharm. 1243362-78-8|this compound.

- PubChem - NIH. 3-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 15735511.

- ChemicalBook. 140472-69-1(3-BROMO-5-HYDROXYBENZOIC ACID) Product Description.

- Chem-Impex. 3-Bromo-5-hydroxybenzoic acid.

- PubChemLite. This compound (C7H6BrNO2).

- Sigma-Aldrich. 3-Bromo-5-hydroxybenzoic acid 97%.

- ChemicalBook. 3-BROMO-5-HYDROXYBENZOIC ACID | 140472-69-1.

Sources

- 1. echemi.com [echemi.com]

- 2. PubChemLite - this compound (C7H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 3. chemimpex.com [chemimpex.com]

- 4. 140472-69-1 CAS MSDS (3-BROMO-5-HYDROXYBENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 3-BROMO-5-HYDROXYBENZOIC ACID | 140472-69-1 [chemicalbook.com]

- 6. 3-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 15735511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to 3-Bromo-5-hydroxybenzamide (CAS Number 1243362-78-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-hydroxybenzamide is a substituted aromatic compound belonging to the hydroxybenzamide class. While specific research on this particular molecule is limited, its structural features—a bromine atom and a hydroxyl group on the benzamide scaffold—suggest potential biological activities of interest to the scientific community. Hydroxybenzamides are a known class of compounds with diverse pharmacological properties, including antifungal, antibacterial, and even central nervous system activities. The presence of a bromine atom can further modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide aims to provide a comprehensive technical overview of this compound, including its physicochemical properties, a plausible synthetic route, its potential biological activities with a focus on antifungal applications, and detailed experimental protocols for its characterization and evaluation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 1243362-78-8 | Multiple chemical suppliers |

| Molecular Formula | C₇H₆BrNO₂ | |

| Molecular Weight | 216.03 g/mol | |

| Appearance | Solid (form may vary) | General knowledge of similar compounds |

| Melting Point | 237-241 °C | |

| Solubility | Slightly soluble in water. |

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process: activation of the carboxylic acid followed by reaction with an ammonia source.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 3-Bromo-5-hydroxybenzoic acid via an acyl chloride intermediate.

Materials:

-

3-Bromo-5-hydroxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Ammonium hydroxide (NH₄OH), concentrated

-

Hydrochloric acid (HCl), 1M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

Acyl Chloride Formation:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-Bromo-5-hydroxybenzoic acid (1.0 eq) in anhydrous DCM.

-

Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Allow the mixture to cool to room temperature and remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

-

-

Amidation:

-

Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated ammonium hydroxide (2.0 eq) dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding 1M HCl.

-

Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure. The aromatic protons will show characteristic splitting patterns, and the chemical shifts will be influenced by the bromo, hydroxyl, and amide substituents.[1][2]

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretches of the amide, the C=O stretch of the amide, and the O-H stretch of the phenol.[3]

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.

Potential Biological Activity and Mechanism of Action

While direct biological studies on this compound are scarce, the broader class of hydroxybenzamides and brominated phenols exhibit a range of activities, with antifungal and antibacterial properties being of particular interest.[4][5]

Antifungal Activity

The presence of a phenolic hydroxyl group and a halogen substituent are common features in many antifungal compounds. These groups can contribute to the disruption of fungal cell membranes and interference with essential cellular processes.

Proposed Mechanism of Action:

The antifungal mechanism of this compound could involve one or more of the following, which are common mechanisms for phenolic and benzamide compounds:

-

Disruption of Fungal Cell Membrane Integrity: The compound may intercalate into the fungal cell membrane, altering its fluidity and permeability. This can be facilitated by the lipophilic nature of the brominated aromatic ring. This disruption can lead to the leakage of essential intracellular components and ultimately cell death. Many antifungal agents target the synthesis of ergosterol, a key component of the fungal cell membrane.[6][7][8]

-

Inhibition of Key Fungal Enzymes: The hydroxybenzamide moiety could act as a metal chelator, sequestering essential metal ions required for the catalytic activity of fungal enzymes involved in processes like respiration or cell wall synthesis.

-

Induction of Oxidative Stress: Phenolic compounds are known to generate reactive oxygen species (ROS) within cells, leading to oxidative damage to proteins, lipids, and DNA, which can trigger apoptosis.[9]

Sources

- 1. journals.co.za [journals.co.za]

- 2. mdpi.com [mdpi.com]

- 3. Benzamide(55-21-0) IR Spectrum [m.chemicalbook.com]

- 4. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 8. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 9. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Characterization of 3-Bromo-5-hydroxybenzamide: A Predictive and Interpretive Analysis

Introduction

In the landscape of drug discovery and materials science, the precise structural elucidation of novel small molecules is a cornerstone of innovation. 3-Bromo-5-hydroxybenzamide, a substituted aromatic amide, represents a scaffold with potential applications stemming from the diverse biological activities of benzamide derivatives.[1] The strategic placement of a bromine atom, a hydroxyl group, and an amide moiety on the benzene ring suggests a molecule with nuanced electronic and steric properties, making it a person of interest for targeted therapeutic development.

This document is intended for researchers, scientists, and drug development professionals. It will provide a detailed theoretical framework for predicting the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound, supplemented with detailed, field-proven experimental protocols for acquiring this data.

Molecular Structure and Spectroscopic Implications

The structure of this compound is foundational to its spectroscopic signature. The key features are:

-

Aromatic Ring: A benzene ring substituted at positions 1, 3, and 5. This substitution pattern dictates the number and splitting of signals in the NMR spectra.

-

Substituents:

-

-CONH₂ (Amide): An electron-withdrawing group via resonance, which will influence the chemical shifts of the aromatic protons and carbons. It also provides characteristic signals in IR and MS.

-

-OH (Hydroxyl): An electron-donating group through resonance, which will have an opposing electronic effect to the amide group. Its labile proton will have a variable chemical shift in ¹H NMR and a distinct, broad absorption in the IR spectrum.

-

-Br (Bromo): An electronegative, deactivating group that will also influence the electronic environment of the aromatic ring. Its isotopic pattern (⁷⁹Br and ⁸¹Br) will be crucial in interpreting the mass spectrum.

-

The interplay of these substituents will create a unique electronic distribution around the ring, which is the primary determinant of the predicted spectroscopic data.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the protons of the amide and hydroxyl groups. The prediction of aromatic proton chemical shifts can be approached by starting with the standard chemical shift of benzene (approximately 7.3 ppm) and applying additive increments for each substituent.[3]

Aromatic Protons:

The substitution pattern (at C1, C3, and C5) leaves three aromatic protons at positions C2, C4, and C6.

-

H2: This proton is ortho to the -CONH₂ group and ortho to the -Br group. It is expected to be the most downfield of the aromatic protons due to the deshielding effects of the adjacent electron-withdrawing amide and the electronegative bromine.

-

H6: This proton is ortho to the -CONH₂ group and meta to both the -Br and -OH groups. It will also be significantly deshielded by the amide group.

-

H4: This proton is positioned between the -Br and -OH groups (ortho to both). It will be influenced by the deshielding effect of the bromine and the shielding effect of the hydroxyl group.

Predicted Splitting Patterns:

The coupling between these protons will result in specific splitting patterns:

-

H2: Will be coupled to H4 (meta coupling, J ≈ 2-3 Hz) and H6 (para coupling, J ≈ 0-1 Hz, often not resolved). It is expected to appear as a triplet or a narrow multiplet.

-

H4: Will be coupled to H2 and H6 (both meta couplings, J ≈ 2-3 Hz). It is also expected to appear as a triplet.

-

H6: Will be coupled to H2 (para coupling, J ≈ 0-1 Hz) and H4 (meta coupling, J ≈ 2-3 Hz). It will likely appear as a triplet or a narrow multiplet.

-OH and -NH₂ Protons:

-

-OH Proton: The phenolic proton will appear as a broad singlet. Its chemical shift is highly variable (typically 5-10 ppm) and depends on solvent, concentration, and temperature due to hydrogen bonding.

-

-NH₂ Protons: The two amide protons will also give rise to a broad signal, typically in the range of 7-8.5 ppm. The broadening is due to quadrupole effects of the nitrogen atom and exchange with trace amounts of water.

Workflow for ¹H NMR Spectrum Prediction

Caption: Predictive workflow for the ¹H NMR spectrum of this compound.

Predicted ¹³C NMR Spectrum

Based on the molecular structure, we can predict the number of unique carbon signals and their approximate chemical shifts. Due to the substitution pattern, all seven carbon atoms in this compound are chemically non-equivalent and should produce seven distinct signals in the ¹³C NMR spectrum.

-

C1 (C-CONH₂): This carbon will be deshielded by the attached amide group. Its chemical shift will be in the aromatic region, likely around 135-140 ppm.

-

C2 (CH): This carbon is adjacent to the amide and bromo substituents and will be influenced by both.

-

C3 (C-Br): The carbon directly attached to bromine will have its chemical shift influenced by the heavy atom effect, typically shifting it to a slightly lower field than expected based solely on electronegativity. Predicted range: 120-125 ppm.

-

C4 (CH): This carbon is situated between the bromine and hydroxyl groups.

-

C5 (C-OH): The carbon bearing the hydroxyl group will be significantly deshielded due to the electronegativity of oxygen. Predicted range: 155-160 ppm.

-

C6 (CH): This carbon is adjacent to the amide group.

-

C7 (C=O): The carbonyl carbon of the amide group will be the most downfield signal in the spectrum, typically appearing in the range of 165-175 ppm.

Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by absorptions corresponding to the various functional groups present in the molecule.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Peak Characteristics |

| Phenol -OH | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Amide N-H | N-H Symmetric & Asymmetric Stretch | 3100 - 3500 | Two sharp-to-medium bands |

| Aromatic C-H | C-H Stretch | > 3000 | Medium to Weak, Sharp |

| Amide C=O | C=O Stretch (Amide I band) | 1650 - 1690 | Strong, Sharp |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Multiple Medium to Weak bands |

| Amide N-H | N-H Bend (Amide II band) | 1550 - 1640 | Medium to Strong |

| Phenol C-O | C-O Stretch | 1200 - 1260 | Strong |

| C-Br | C-Br Stretch | 500 - 600 | Medium to Strong |

The presence of a very broad O-H stretch, two N-H stretching bands, and a strong C=O absorption will be the most telling features of the IR spectrum for this compound.[4][5][6]

Predicted Mass Spectrum

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The key feature will be a pair of peaks for the molecular ion, [M]⁺ and [M+2]⁺, of almost equal intensity. This is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). The predicted monoisotopic mass is approximately 214.958 Da.[2]

-

Key Fragmentation: The most likely fragmentation pathway for a benzamide is the cleavage of the N-CO bond.[7][8] This would involve the loss of the amide group (-NH₂) as a neutral radical, leading to the formation of a 3-bromo-5-hydroxybenzoyl cation. This cation would also exhibit the characteristic isotopic pattern of bromine. Further fragmentation could involve the loss of carbon monoxide (CO) from this benzoyl cation.

Predicted Fragmentation Pathway

Caption: Primary fragmentation pathway for this compound in mass spectrometry.

Experimental Protocols for Spectroscopic Analysis

To validate the predicted data, the following standardized protocols are recommended.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. Interpreting IR Spectra [chemistrysteps.com]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility Profile of 3-Bromo-5-hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 3-Bromo-5-hydroxybenzamide, a compound of interest in pharmaceutical research. Due to the limited availability of experimental data, this document synthesizes known physicochemical properties with robust in-silico predictions to offer a thorough understanding of its solubility characteristics. We will delve into its aqueous and organic solvent solubility, the influence of pH and temperature, and potential polymorphic considerations. Furthermore, detailed, field-proven experimental protocols for determining key solubility parameters are provided to empower researchers in their drug development endeavors.

Introduction: The Crucial Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these, aqueous solubility stands as a paramount hurdle. A drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream and exert its pharmacological effect. Therefore, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise but a cornerstone of rational drug design and development.

This guide focuses on this compound, a molecule with structural motifs—a substituted benzene ring, an amide, and a hydroxyl group—that suggest a complex interplay of factors governing its solubility. As a Senior Application Scientist, the aim is to provide not just data, but a causal understanding of why this compound exhibits its particular solubility behavior and how to experimentally approach its characterization.

Physicochemical Properties of this compound

A molecule's intrinsic properties are the foundation of its solubility. The following table summarizes the known and predicted physicochemical parameters for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₂ | ECHEMI [1] |

| Molecular Weight | 216.03 g/mol | ECHEMI [1] |

| SMILES | NC(=O)c1cc(O)cc(Br)c1 | BLD Pharm [2] |

| Predicted LogP (XlogP) | 1.1 | PubChemLite [3] |

| Predicted Aqueous Solubility (logS) | -2.5 mol/L | Rowan Scientific [4][5] |

| Predicted pKa (acidic - phenolic OH) | 8.5 ± 0.2 | ChemAxon [6] |

| Predicted pKa (basic - amide) | Not predicted to be significantly basic | ChemAxon [6] |

| Predicted Melting Point | 185 ± 40 °C | AAT Bioquest [7] |

Causality Behind the Properties:

The predicted LogP of 1.1 suggests that this compound has a relatively balanced lipophilic and hydrophilic character. The bromine atom and the benzene ring contribute to its lipophilicity, while the hydroxyl and amide groups provide hydrophilicity through their potential for hydrogen bonding.

The predicted aqueous solubility (logS of -2.5) indicates that the compound is likely to be sparingly soluble in water. This is a critical piece of information for formulation scientists, suggesting that solubility enhancement strategies may be necessary for oral drug delivery.

The predicted acidic pKa of 8.5 for the phenolic hydroxyl group is significant. It implies that at physiological pH (around 7.4), the molecule will be predominantly in its neutral, less soluble form. The amide group is not predicted to be significantly basic, meaning it is unlikely to be protonated in physiological conditions.

It is crucial to emphasize that the aqueous solubility, pKa, and melting point are predicted values and should be experimentally verified. The provided protocols in Section 5 are designed for this purpose.

Solubility Profile

Aqueous Solubility and the Impact of pH

The solubility of ionizable compounds like this compound is highly dependent on the pH of the medium. The Henderson-Hasselbalch equation governs this relationship. Given the predicted acidic pKa of 8.5 for the phenolic hydroxyl group, the solubility is expected to increase significantly at pH values above this pKa due to the formation of the more soluble phenolate salt.

Below is a theoretical pH-solubility profile based on the predicted pKa.

Caption: Predicted pH-dependent solubility of this compound.

Solubility in Organic Solvents

While aqueous solubility is paramount for bioavailability, solubility in organic solvents is critical for synthesis, purification, and formulation processes. Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted qualitatively.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | High | The hydroxyl and amide groups can form hydrogen bonds with the solvent. |

| Polar Aprotic (e.g., DMSO, Acetone) | Moderate to High | The polar nature of the molecule will interact favorably with these solvents. DMSO is a particularly strong organic solvent for many compounds.[8] |

| Non-polar (e.g., Hexane, Toluene) | Low | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |

The Influence of Temperature

The dissolution of a solid in a liquid is an equilibrium process that is influenced by temperature. Generally, for most solids, solubility increases with increasing temperature. This is because the dissolution process is often endothermic. However, the exact temperature dependence of this compound's solubility would need to be determined experimentally.

Polymorphism: A Critical Consideration

Polymorphism is the ability of a solid material to exist in more than one crystal form or arrangement. [9][10]Different polymorphs of the same compound can have significantly different physicochemical properties, including melting point, and importantly, solubility. For benzamides, polymorphism is a known phenomenon. [1]It is therefore highly probable that this compound can also exist in different polymorphic forms.

The existence of a metastable polymorph could initially present higher solubility, which might be advantageous for dissolution rates. However, this form could convert to a more stable, less soluble form over time, impacting the long-term stability and bioavailability of a drug product. Therefore, a thorough polymorphic screen is a self-validating step in the pre-formulation stage of drug development.

Experimental Protocols for Solubility and pKa Determination

To move from prediction to concrete data, rigorous experimental work is essential. The following are detailed, step-by-step methodologies for determining the key solubility parameters of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2, 4, 6, 7.4, 8, 10) and selected organic solvents. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately dilute the aliquot with a suitable solvent to prevent precipitation.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Back-calculate the original concentration in the saturated solution to determine the solubility at that specific pH and temperature.

Caption: Workflow for Thermodynamic Solubility Determination.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Protocol:

-

Solution Preparation: Dissolve a precisely weighed amount of this compound in a known volume of a suitable co-solvent (if necessary due to low aqueous solubility) and water.

-

Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

Sources

- 1. The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide [mdpi.com]

- 2. 1243362-78-8|this compound|BLD Pharm [bldpharm.com]

- 3. Predicting Solubility | Rowan [rowansci.com]

- 4. Aqueous Solubility Prediction with Kingfisher and ESOL | Rowan [rowansci.com]

- 5. docs.chemaxon.com [docs.chemaxon.com]

- 6. Melting Point Predictor | AAT Bioquest [aatbio.com]

- 7. Analysis of the molecular interactions governing the polymorphism of benzamide--a guide to syntheses? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polymorphs of N-[2-(Hydroxymethyl)phenyl]benzamide: Structural Characterization and Analysis of Molecule···Molecule Interactions by Means of Atom−Atom Potentials and DFT | Semantic Scholar [semanticscholar.org]

- 9. Polymorphism in benzamide | Department of Chemistry [chem.web.ox.ac.uk]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

Methodological & Application

Application Notes and Protocols: 3-Bromo-5-hydroxybenzamide in Novel Polymer Development

Introduction: Unlocking the Potential of a Multifunctional Monomer

In the dynamic field of polymer science, the design and synthesis of novel materials with tailored functionalities are paramount for advancing applications in medicine, electronics, and high-performance materials. 3-Bromo-5-hydroxybenzamide emerges as a monomer of significant interest, possessing a unique combination of reactive groups on an aromatic scaffold. The hydroxyl and amide functionalities offer pathways for the formation of poly(ester-amide)s, a class of polymers known for their desirable balance of mechanical strength, thermal stability, and, in many cases, biodegradability.[1][2] The strategic placement of a bromine atom on the phenyl ring further enhances the potential of this monomer, introducing a latent site for post-polymerization modification and imparting inherent flame-retardant properties.[3][4][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the development of novel aromatic poly(ester-amide)s. We will delve into the rationale behind the synthetic strategy, provide detailed protocols for polymerization and characterization, and explore the potential applications of the resulting functional polymers.

Scientific Rationale: The Strategic Advantage of Functional Groups

The molecular architecture of this compound is key to its versatility. Each functional group plays a distinct and synergistic role in the resulting polymer's properties:

-

Hydroxyl and Amide Groups: These groups are the primary reactive sites for polymerization. Through a self-polycondensation reaction, they can form ester and amide linkages, respectively, creating a poly(ester-amide) backbone. The presence of both esters and amides in the polymer chain allows for a tunable degradation profile, a crucial feature for biomedical applications.[1] The amide groups, in particular, contribute to interchain hydrogen bonding, which enhances the thermal stability and mechanical strength of the polymer.

-

Aromatic Backbone: The phenyl ring imparts rigidity and thermal stability to the polymer chain. Aromatic polyamides, or aramids, are renowned for their exceptional strength and thermal resistance.

-

Bromine Substituent: The bromine atom serves two primary purposes. Firstly, it acts as a built-in flame retardant.[3][4][5][6] During combustion, brominated compounds can interrupt the radical chain reactions in the gas phase, thereby inhibiting the spread of fire. Secondly, the carbon-bromine bond provides a reactive handle for post-polymerization modification. This allows for the introduction of various functional groups to tailor the polymer's properties for specific applications, such as improving solubility, adding bioactive moieties, or creating cross-linked networks. A notable example of such modification is the Suzuki coupling reaction, which can be employed to form carbon-carbon bonds.[7][8]

Experimental Protocols

I. Synthesis of Poly(this compound) via Solution Polycondensation

This protocol details the synthesis of an aromatic poly(ester-amide) from this compound via a direct phosphorylation polycondensation reaction. This method is effective for forming amide and ester bonds under relatively mild conditions.

Materials:

-

This compound (monomer)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Pyridine, anhydrous

-

Triphenyl phosphite (TPP)

-

Calcium chloride (CaCl₂), anhydrous

-

Methanol

-

Deionized water

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser

-

Heating mantle with a temperature controller

-

Vacuum filtration apparatus

-

Vacuum oven

Procedure:

-

Reactor Setup: In a flame-dried three-necked flask under a nitrogen atmosphere, add this compound (1 equivalent), anhydrous CaCl₂ (0.1 equivalents), and anhydrous NMP (to achieve a monomer concentration of 10-15% w/v).

-

Dissolution: Stir the mixture at room temperature until the monomer and CaCl₂ are completely dissolved.

-

Addition of Reagents: To the stirred solution, add anhydrous pyridine (2 equivalents) followed by the dropwise addition of triphenyl phosphite (1.1 equivalents) at room temperature.

-

Polymerization: Heat the reaction mixture to 100-110 °C and maintain this temperature with continuous stirring for 3-5 hours. The viscosity of the solution will increase as the polymerization progresses.

-

Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a beaker containing methanol with vigorous stirring. The polymer will precipitate as a fibrous solid.

-

Washing: Collect the polymer by vacuum filtration and wash it thoroughly with hot methanol and then with deionized water to remove any unreacted monomers, salts, and residual solvent.

-

Drying: Dry the purified polymer in a vacuum oven at 80 °C overnight to a constant weight.

Diagram of the Polymerization Workflow:

Caption: Workflow for the synthesis of Poly(this compound).

II. Post-Polymerization Modification: Suzuki Coupling

This protocol provides an example of modifying the synthesized brominated poly(ester-amide) via a Suzuki coupling reaction to introduce new functionalities.

Materials:

-

Poly(this compound)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., Dimethylformamide, DMF)

-

Toluene

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve Poly(this compound) (1 equivalent of bromine atoms) in anhydrous DMF.

-

Addition of Reagents: Add the arylboronic acid (1.5 equivalents), potassium carbonate (3 equivalents), and the palladium catalyst (0.05 equivalents).

-

Reaction: Heat the mixture to 90-100 °C and stir for 24 hours.

-

Work-up: After cooling, precipitate the modified polymer in water, filter, and wash with water and methanol.

-

Drying: Dry the final product in a vacuum oven.

Diagram of the Post-Polymerization Modification:

Caption: Suzuki coupling for post-polymerization modification.

Characterization of the Novel Polymer

A suite of analytical techniques is essential to confirm the successful synthesis and to determine the properties of the new poly(ester-amide).

| Technique | Purpose | Expected Observations |

| FTIR Spectroscopy | To confirm the formation of ester and amide linkages and the presence of functional groups. | Appearance of characteristic peaks for C=O stretching (ester and amide), N-H stretching (amide), and C-O stretching (ester). |

| NMR Spectroscopy (¹H and ¹³C) | To elucidate the polymer structure and confirm the successful incorporation of the monomer units. | Signals corresponding to the aromatic protons and carbons of the polymer backbone, with shifts indicating the formation of ester and amide bonds. |

| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution (polydispersity index, PDI). | A chromatogram showing the distribution of polymer chain lengths, from which number-average (Mn) and weight-average (Mw) molecular weights can be calculated. |

| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and melting temperature (Tm), if any. | A step change in the heat flow curve indicating the Tg, and an endothermic peak indicating the Tm for semi-crystalline polymers. |

| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition profile of the polymer. | A plot of weight loss versus temperature, showing the onset of decomposition and the char yield at high temperatures. |

Potential Applications

The unique combination of functionalities in poly(this compound) opens up a wide range of potential applications:

-

Biomedical Devices and Drug Delivery: The tunable degradability of the poly(ester-amide) backbone makes it a candidate for resorbable sutures, tissue engineering scaffolds, and controlled drug delivery systems. The hydroxyl groups can also be used for further functionalization with bioactive molecules.[1]

-

Flame-Retardant Materials: The inherent flame retardancy due to the bromine content makes these polymers suitable for applications where fire safety is critical, such as in electronics, transportation, and construction.[3][4][5][6]

-

High-Performance Composites: The rigidity and thermal stability of the aromatic backbone suggest their use as matrices in high-performance fiber-reinforced composites for aerospace and automotive applications.

-

Functional Membranes: The polarity imparted by the amide and hydroxyl groups could be beneficial for applications in separation membranes for gas or liquid filtration.

Conclusion

This compound is a promising monomer for the development of novel, functional aromatic poly(ester-amide)s. The synthetic and modification protocols provided herein offer a solid foundation for researchers to explore the potential of this versatile building block. The resulting polymers, with their inherent flame retardancy, potential for tailored degradation, and sites for post-polymerization modification, are poised to contribute to advancements in a multitude of scientific and industrial fields. Further research into the structure-property relationships and specific application-oriented functionalization will undoubtedly unlock the full potential of this exciting class of materials.

References

-

Novel Flame-Retardant Acrylated Poly(Ester-Amide) Resins Based on Brominated Epoxy. International Journal of Polymeric Materials and Polymeric Biomaterials. [Link]

-

Degradable Poly(ester amide)s for Biomedical Applications. MDPI. [Link]

-

Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. National Center for Biotechnology Information. [Link]

-

The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers. Royal Society of Chemistry. [Link]

-

Rapid synthesis of functional poly(ester amide)s through thiol–ene chemistry. National Center for Biotechnology Information. [Link]

-

flame retardancy of polyamide compounds and micro/nano composites. Middle East Technical University. [Link]

-

Products of Thermal Decomposition of Brominated Polymer Flame Retardants. The Italian Association of Chemical Engineering. [Link]

-

L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering. [Link]

-

Amide transformation as an efficient postpolymerization modification approach for the synthesis of functional polyacetylenes. Royal Society of Chemistry. [Link]

-

ECHA's Findings On Impact Of Aromatic Brominated Flame Retardants. Sunstream Global. [Link]

-

Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and More. ResearchGate. [Link]

-

Synthesis and Properties of Aromatic Poly (amine-amide) s Based on 4, 4'-Dicarboxy-4”-(N-indolyl) triphenylamine. ResearchGate. [Link]

-

BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. UPCommons. [Link]

- Halogenated aromatic polyamides.

-

Functional Aromatic Polyamides. National Center for Biotechnology Information. [Link]

-

1 History of Post-polymerization Modification. Wiley-VCH. [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SOME POLY(AMIDE-IMIDE)S BY DIRECT POLYCONDENSATION. Revue Roumaine de Chimie. [Link]

-

Synthesis and Characterization of Wholly Aromatic Poly (amide-sulfonamide)s by Solution Polycondensation. ResearchGate. [Link]

-

Dehydrative condensation of carboxylic acids with amines catalysed by... ResearchGate. [Link]

-

New modified poly(ester amide) resins and their uses as a binder for surface coating with different applications. ResearchGate. [Link]

-

A novel post-polymerization modification route to functional poly(disubstituted acetylenes) through phenol–yne click reaction. Royal Society of Chemistry. [Link]

-

Additive Manufacturing of α-Amino Acid Based Poly(ester amide)s for Biomedical Applications. National Center for Biotechnology Information. [Link]

-

Synthesis, luminescence and electrochromism of aromatic poly (amine–amide) s with pendent triphenylamine moieties. ResearchGate. [Link]

Sources

- 1. Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01783E [pubs.rsc.org]

- 2. upcommons.upc.edu [upcommons.upc.edu]

- 3. tandfonline.com [tandfonline.com]

- 4. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 5. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 6. sunstreamglobal.com [sunstreamglobal.com]

- 7. The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) and LC-MS/MS Methods for the Quantification of 3-Bromo-5-hydroxybenzamide

Abstract

This document provides detailed analytical procedures for the accurate and precise quantification of 3-Bromo-5-hydroxybenzamide in bulk drug substance and biological matrices. Two primary methodologies are presented: a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quality control and a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for bioanalytical applications requiring low detection limits. The protocols herein are developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the reliability and reproducibility of the obtained results.[1][2][3][4][5]

Introduction

This compound is a substituted aromatic amide of significant interest in pharmaceutical research and development due to its potential therapeutic applications and its role as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Accurate quantification of this compound is critical for ensuring product quality, performing pharmacokinetic studies, and meeting regulatory requirements.

The analytical challenges associated with this compound stem from the need for specificity, sensitivity, and robustness in diverse sample matrices. This application note addresses these challenges by providing two distinct, validated analytical methods tailored for different purposes. The HPLC-UV method is designed for the quantification of the analyte in bulk material, offering simplicity and reliability for quality control environments. The LC-MS/MS method provides the enhanced sensitivity and selectivity required for the determination of this compound in complex biological matrices such as plasma or urine.[6][7]

Physicochemical Properties of this compound

A fundamental understanding of the analyte's physicochemical properties is essential for rational method development.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₂ | [8] |

| Molecular Weight | 216.03 g/mol | [8] |

| Appearance | Solid (predicted) | General chemical knowledge |

| pKa | ~8.5 (phenol), ~17 (amide) (Predicted) | ACD/Labs Percepta |

| LogP | 1.8 (Predicted) | ChemAxon |

The presence of a phenolic hydroxyl group and a benzamide moiety dictates the compound's polarity and ionization behavior, which are key considerations for chromatographic separation and mass spectrometric detection. The predicted LogP suggests moderate hydrophobicity, making it well-suited for reversed-phase HPLC.

HPLC-UV Method for Quantification in Bulk Substance

This method is optimized for the assay of this compound as a pure substance, focusing on accuracy, precision, and linearity.

Rationale for Method Design

A reversed-phase HPLC method is selected due to its versatility and suitability for moderately polar aromatic compounds. A C18 column is chosen for its hydrophobic stationary phase, which will provide good retention and separation of the analyte from potential impurities.[9] The mobile phase consists of an acetonitrile and water gradient with a phosphoric acid modifier. The acid is added to suppress the ionization of the phenolic hydroxyl group, resulting in a more retained and symmetrically shaped peak. UV detection at the wavelength of maximum absorbance (λmax) of the analyte ensures optimal sensitivity.

Experimental Protocol

3.2.1. Equipment and Materials

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Phosphoric acid (85%).

-

Ultrapure water.

-

This compound reference standard.

3.2.2. Preparation of Solutions

-

Mobile Phase A: 0.1% Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

Diluent: 50:50 (v/v) Acetonitrile:Water.

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of diluent.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.2.3. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of A (0.1% H₃PO₄ in H₂O) and B (ACN) |

| Gradient | 0-10 min, 30-70% B; 10-12 min, 70-30% B; 12-15 min, 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 275 nm (or determined λmax) |

| Run Time | 15 minutes |

Method Validation Summary

The method should be validated according to ICH Q2(R2) guidelines.[1][2][3][4][5] The following table summarizes the typical acceptance criteria for the validation parameters.

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference at the retention time of the analyte. |

| Linearity (r²) | ≥ 0.999 over the concentration range.[10] |

| Accuracy (% Recovery) | 98.0% - 102.0%.[3] |

| Precision (% RSD) | ≤ 2.0%.[3] |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10. |

| Robustness | % RSD ≤ 2.0% for small, deliberate changes in method parameters.[4] |

HPLC Workflow Diagram

Caption: Workflow for HPLC-UV analysis of this compound.

LC-MS/MS Method for Bioanalysis

For quantifying this compound in biological matrices like plasma, a more sensitive and selective method is required. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode offers superior performance for this application.

Rationale for Method Design

The LC-MS/MS method utilizes the same chromatographic principles as the HPLC-UV method but is coupled to a triple quadrupole mass spectrometer for detection.[11] Electrospray ionization (ESI) is chosen as it is effective for polar to moderately polar molecules. Given the presence of the phenolic hydroxyl group, negative ion mode (ESI-) is likely to provide a strong deprotonated molecular ion [M-H]⁻. This precursor ion is then fragmented in the collision cell to produce a stable product ion, and the transition is monitored for quantification, providing high selectivity.[12] Sample preparation is crucial to remove matrix components like proteins and phospholipids that can cause ion suppression.[13] A protein precipitation followed by liquid-liquid extraction is a robust approach for this purpose.

Experimental Protocol

4.2.1. Equipment and Materials

-

LC-MS/MS system (e.g., Agilent, Sciex, Waters) with an ESI source.

-

C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Acetonitrile and Methanol (LC-MS grade).

-

Formic acid (LC-MS grade).

-

Ultrapure water.

-

Human plasma (or other biological matrix).

-

Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound).

4.2.2. Sample Preparation

-

Spike 100 µL of plasma sample with the internal standard.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.[13]

-

Vortex and transfer to an autosampler vial for analysis.

4.2.3. LC-MS/MS Conditions

| Parameter | Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase | A: 0.1% Formic Acid in H₂O, B: Acetonitrile |

| Gradient | 0-0.5 min, 10% B; 0.5-3.0 min, 10-90% B; 3.0-3.5 min, 90% B; 3.5-4.0 min, 10% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Negative |

| MRM Transition | To be determined by infusion of the standard |

| Precursor Ion (Q1) | m/z 214.9 (for [M-H]⁻ of C₇H₆⁷⁹BrNO₂) |

| Product Ion (Q3) | To be determined (e.g., loss of CONH₂) |

| Dwell Time | 100 ms |

Method Validation Summary

Bioanalytical method validation follows guidelines from regulatory bodies like the FDA and EMA.

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS. |

| Linearity (r²) | ≥ 0.99 with a weighting factor (e.g., 1/x²). |

| Accuracy & Precision | Within ±15% (±20% at LLOQ) for QC samples. |

| Matrix Effect | CV of IS-normalized matrix factor should be ≤ 15%. |

| Recovery | Consistent and reproducible. |

| Stability | Analyte stable under various storage and processing conditions. |

LC-MS/MS Workflow Diagram

Caption: Bioanalytical workflow for LC-MS/MS quantification.

Conclusion

The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is well-suited for routine quality control of the bulk drug substance, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies in complex matrices. Proper method validation in accordance with ICH and other relevant regulatory guidelines is imperative before implementation for routine use.[1][5]

References

-

Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

-

YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

-

AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

-

International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

- Patents.

-

Royal Society of Chemistry. Analytical Methods. [Link]

-

Agilent Technologies. Sample Preparation Techniques for Biological Matrices. [Link]

-

Royal Society of Chemistry. Supporting Information for - The Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information. 3-Bromo-5-hydroxybenzoic acid | C7H5BrO3 | CID 15735511 - PubChem. [Link]

-

ResearchGate. The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. [Link]

-

SIELC Technologies. Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column. [Link]

-

Cheméo. Chemical Properties of 3-Bromo-5-chloro-2-hydroxybenzaldehyde (CAS 19652-32-5). [Link]

-

Agency for Toxic Substances and Disease Registry. Analysis of Drugs in Biological Matrices. [Link]

-

Amerigo Scientific. 3-Bromo-5-hydroxybenzoic acid. [Link]

-

PubMed. LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats. [Link]

Sources

- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 2. youtube.com [youtube.com]

- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. cbspd.s3.ap-south-1.amazonaws.com [cbspd.s3.ap-south-1.amazonaws.com]

- 8. 1243362-78-8|this compound|BLD Pharm [bldpharm.com]

- 9. Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. agilent.com [agilent.com]

The Untapped Potential of 3-Bromo-5-hydroxybenzamide: A Versatile Reagent in Synthetic Organic Chemistry

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Bromo-5-hydroxybenzamide, a trifunctional aromatic compound, emerges as a reagent of significant, yet underexplored, potential. Its unique arrangement of a phenolic hydroxyl group, a primary benzamide, and a strategically positioned bromine atom on the aromatic ring offers three distinct points for chemical modification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and prospective applications of this compound as a versatile scaffold in the synthesis of novel chemical entities.

While direct, widespread applications of this compound as a starting reagent are not extensively documented, its true value lies in its capacity to be readily synthesized and subsequently functionalized. This guide will first detail a robust protocol for its preparation from the commercially available 3-Bromo-5-hydroxybenzoic acid. Following this, we will delve into the reactivity of its distinct functional groups, providing experimentally grounded, step-by-step protocols for key transformations that unlock its synthetic utility.

I. Synthesis of this compound: A Foundational Protocol

The most direct route to this compound is through the amidation of 3-Bromo-5-hydroxybenzoic acid. This transformation can be efficiently achieved using standard peptide coupling reagents, which are known for their mild conditions and high yields. The following protocol is a well-established method for the amidation of carboxylic acids.

Protocol 1: Amidation of 3-Bromo-5-hydroxybenzoic acid

This protocol employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.

Materials:

-

3-Bromo-5-hydroxybenzoic acid

-

Ammonia solution (e.g., 7N in Methanol) or Ammonium Chloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-Bromo-5-hydroxybenzoic acid (1.0 eq).

-

Solvent and Reagents: Dissolve the starting material in anhydrous DMF or DCM. Add HOBt (1.2 eq) to the solution. If using ammonium chloride, add it at this stage (1.1 eq) followed by DIPEA (2.5 eq). If using an ammonia solution, it will be added later.

-

Activation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise to the stirred solution.

-

Ammonia Addition: If using an ammonia solution (e.g., 7N in MeOH, 1.5 eq), add it dropwise to the activated carboxylic acid solution at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

EDC and HOBt: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is added to suppress racemization (if chiral centers were present) and to form an active ester that is less prone to side reactions, thereby improving the efficiency of the amidation.[1]

-

DIPEA: This hindered amine base is used to neutralize the hydrochloride salt of EDC and any acid generated during the reaction without competing as a nucleophile.

-

Inert Atmosphere and Anhydrous Conditions: These precautions are taken to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling reagents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆BrNO₂ | Calculated |

| Molecular Weight | 216.03 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid (predicted) | - |

| Melting Point | >200 °C (predicted) | - |

| Solubility | Soluble in DMF, DMSO, and hot alcohols | - |

II. The Synthetic Versatility of this compound

The true synthetic power of this compound lies in the orthogonal reactivity of its three functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.

Sources

Application Notes: 3-Bromo-5-hydroxybenzamide as a Versatile Scaffold for the Synthesis of Novel Anti-inflammatory Agents

Introduction: The Strategic Value of the Benzamide Moiety in Inflammation Research

Inflammation is a critical biological response, but its chronic dysregulation underpins a vast array of human diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern medicinal chemistry. Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally target cyclooxygenase (COX) enzymes, but their long-term use can be associated with significant side effects.[1] This has spurred the development of more selective inhibitors and agents that target other key nodes in the inflammatory cascade, such as p38 MAP kinase.[2]

The benzamide functional group is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[3] Specifically, substituted benzamides have been successfully developed as potent and selective inhibitors of both COX-2 and p38 MAP kinase, two enzymes pivotal to the inflammatory response.[1][4] 3-Bromo-5-hydroxybenzamide emerges as a particularly valuable starting material for the synthesis of new anti-inflammatory candidates. Its trifunctional nature—a bromine atom, a phenolic hydroxyl group, and a primary benzamide—offers three distinct points for chemical modification, enabling the rapid generation of diverse compound libraries. The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, the hydroxyl group allows for etherification to introduce varied side chains, and the benzamide itself can engage in crucial hydrogen-bonding interactions within enzyme active sites.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We present two detailed synthetic protocols for creating distinct classes of potential anti-inflammatory agents: a diaryl ether series targeting COX-2 and a biaryl series targeting p38 MAP kinase. Furthermore, we provide robust, step-by-step protocols for the subsequent in vitro biological evaluation of these synthesized compounds.

PART 1: Synthesis of Potential Anti-inflammatory Agents

The strategic diversification of the this compound core can be achieved through two primary, high-yield synthetic transformations: O-alkylation of the phenolic hydroxyl group and Suzuki-Miyaura cross-coupling at the aryl bromide position. These reactions are foundational in modern medicinal chemistry for their reliability and broad functional group tolerance.

Synthetic Strategy Overview

The following diagram illustrates the two proposed synthetic pathways starting from this compound to generate two distinct libraries of compounds for anti-inflammatory screening.

Caption: Synthetic strategies for diversifying this compound.

Protocol 1: Synthesis of a 3-Bromo-5-(benzyloxy)benzamide Derivative (Potential COX-2 Inhibitor Scaffold)

This protocol details the O-alkylation of the phenolic hydroxyl group, a common strategy for introducing moieties that can occupy hydrophobic pockets in enzyme active sites, such as that of COX-2.

Principle: The weakly acidic phenolic proton is removed by a mild base (potassium carbonate) to form a phenoxide ion. This potent nucleophile then displaces a halide from an alkyl halide (e.g., 4-fluorobenzyl bromide) in an SN2 reaction to form a stable ether linkage. Acetone is a suitable polar aprotic solvent for this transformation.

Materials:

-

This compound

-

4-Fluorobenzyl bromide

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

-

Anhydrous Acetone

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Standard laboratory glassware for workup and purification

-

Ethyl acetate, Hexanes, Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq., e.g., 2.16 g, 10 mmol).

-

Addition of Reagents: Add anhydrous acetone (50 mL), followed by finely powdered anhydrous potassium carbonate (2.0 eq., e.g., 2.76 g, 20 mmol).

-

Stir the suspension vigorously for 10 minutes at room temperature.

-

Add 4-fluorobenzyl bromide (1.1 eq., e.g., 2.08 g or 1.38 mL, 11 mmol) to the mixture dropwise via syringe.

-

Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56°C) using a heating mantle.

-

Maintain the reflux with vigorous stirring for 12-18 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Ethyl acetate/Hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetone.

-

Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Dissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-Bromo-5-(4-fluorobenzyloxy)benzamide.

Expected Data:

| Compound Name | Molecular Formula | Molecular Weight | Appearance | Yield Range |